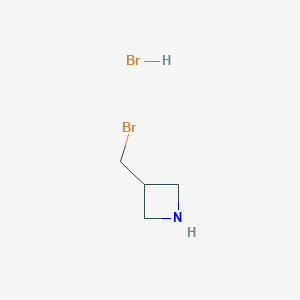
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C13H13ClO. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a dimethyl group, and an aldehyde functional group attached to a naphthalene ring system.
Preparation Methods
The synthesis of 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group onto the naphthalene ring. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects depends on its chemical structure and the specific reactions it undergoes. The aldehyde group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways.
The chloro group can participate in substitution reactions, allowing the compound to interact with different molecular targets. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the dimethyl groups, resulting in different reactivity and selectivity.
4,4-Dimethyl-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the chloro group, affecting its ability to undergo substitution reactions.
1-Chloro-4,4-dimethyl-2-naphthaldehyde: Similar structure but different positioning of the functional groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H13ClO |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
1-chloro-4,4-dimethyl-3H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c1-13(2)7-9(8-15)12(14)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
GQEFVFASYLZGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C2=CC=CC=C21)Cl)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)

![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)
![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)










